N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(1H-tetrazol-1-yl)benzamide N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(1H-tetrazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14807310
InChI: InChI=1S/C16H15N5O4S/c1-2-26(24,25)11-7-8-15(22)13(9-11)18-16(23)12-5-3-4-6-14(12)21-10-17-19-20-21/h3-10,22H,2H2,1H3,(H,18,23)
SMILES:
Molecular Formula: C16H15N5O4S
Molecular Weight: 373.4 g/mol

N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC14807310

Molecular Formula: C16H15N5O4S

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(1H-tetrazol-1-yl)benzamide -

Specification

Molecular Formula C16H15N5O4S
Molecular Weight 373.4 g/mol
IUPAC Name N-(5-ethylsulfonyl-2-hydroxyphenyl)-2-(tetrazol-1-yl)benzamide
Standard InChI InChI=1S/C16H15N5O4S/c1-2-26(24,25)11-7-8-15(22)13(9-11)18-16(23)12-5-3-4-6-14(12)21-10-17-19-20-21/h3-10,22H,2H2,1H3,(H,18,23)
Standard InChI Key MZNGVXCZPHUZCZ-UHFFFAOYSA-N
Canonical SMILES CCS(=O)(=O)C1=CC(=C(C=C1)O)NC(=O)C2=CC=CC=C2N3C=NN=N3

Introduction

N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that belongs to the class of benzamides. It incorporates a tetrazole ring, which is known for its stability and ability to participate in various chemical reactions, and an ethylsulfonyl group, which contributes to its solubility and reactivity. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and unique structural features.

Chemical Formula:

  • Molecular Formula: C17_{17}H17_{17}N5_{5}O4_{4}S

  • Molecular Weight: 401.42 g/mol

Synthesis Methods

The synthesis of N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from the preparation of the key intermediates. The process may include:

  • Preparation of the Ethylsulfonyl-Substituted Phenol: This involves the reaction of phenol with ethylsulfonyl chloride in the presence of a base.

  • Introduction of the Tetrazole Ring: The tetrazole ring can be introduced through a click reaction involving an azide and an alkyne, followed by cyclization.

  • Formation of the Benzamide Moiety: The final step involves the coupling of the phenyl ring with the tetrazole-substituted benzoyl chloride to form the benzamide.

Synthesis Steps:

StepReaction ComponentsConditions
1Phenol, Ethylsulfonyl Chloride, BaseRoom Temperature, Organic Solvent
2Azide, Alkyne, CatalystElevated Temperature, Solvent
3Tetrazole-Substituted Benzoyl Chloride, PhenylamineElevated Temperature, Solvent

Biological Activities

While specific biological activities of N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(1H-tetrazol-1-yl)benzamide may not be extensively documented, compounds with similar structures have shown potential in various therapeutic areas. The presence of a tetrazole ring and a hydroxy group on the phenyl ring could contribute to antioxidant or anti-inflammatory properties.

Potential Applications:

  • Pharmaceutical Research: Potential use in drug development due to its structural features.

  • Chemical Research: Useful in studying chemical reactions involving tetrazoles and sulfonyl groups.

Safety and Handling

Handling N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(1H-tetrazol-1-yl)benzamide requires standard laboratory precautions. It is advisable to wear protective gear, including gloves and goggles, when handling this compound. The compound should be stored in a cool, dry place away from incompatible substances.

Safety Data:

HazardDescription
Skin IrritationMay cause irritation; avoid skin contact.
Eye IrritationMay cause irritation; avoid eye contact.
InhalationAvoid inhalation of dust or vapors.

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